2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
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Overview
Description
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C12H17BrN2O3S and a molecular weight of 349.24 g/mol . This compound features a piperazine ring substituted with a 3-bromophenylsulfonyl group and an ethanol group. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in various fields of research and industry .
Mechanism of Action
Target of Action
Similar compounds have been studied for their interaction with various cellular targets, including tubulin and Leishmania major pteridine reductase 1 (LmPTR1) .
Mode of Action
It’s suggested that similar compounds may interact with their targets, leading to changes in cellular processes . For instance, some compounds can inhibit tubulin polymerization , while others may bind to the active site of LmPTR1 .
Biochemical Pathways
Related compounds have been shown to affect various cellular processes, such as cell division and growth .
Result of Action
Similar compounds have been shown to have various biological activities, such as antifungal and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically proceeds under basic conditions, such as the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), to facilitate the formation of the piperazine ring. The key step includes the aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production of this compound may involve parallel solid-phase synthesis or photocatalytic synthesis, which are efficient and scalable methods . These methods allow for the production of large quantities of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted piperazine derivatives with various functional groups.
Scientific Research Applications
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with acetylcholinesterase inhibitory activity, used in the treatment of Alzheimer’s disease.
2-(4-Bromophenyl)thiazole: A compound with potential pharmacological activities, including anti-inflammatory and anticancer properties.
Uniqueness
2-(4-((3-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to its specific combination of a piperazine ring, a bromophenylsulfonyl group, and an ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[4-(3-bromophenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c13-11-2-1-3-12(10-11)19(17,18)15-6-4-14(5-7-15)8-9-16/h1-3,10,16H,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTWAWHGHIMNMC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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